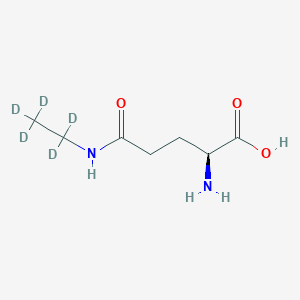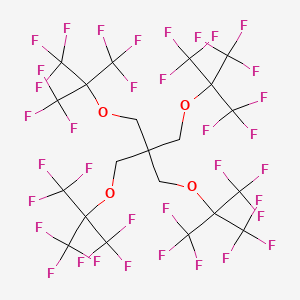
N'-(2-Bromobenzylidene)cyclohexanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208 g/mol It is a hydrazone derivative, characterized by the presence of a bromobenzylidene group attached to a cyclohexanecarbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide typically involves the condensation reaction between 2-bromobenzaldehyde and cyclohexanecarbohydrazide in the presence of an appropriate solvent, such as ethanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound can be purified by recrystallization from ethanol to obtain high-purity crystals .
Industrial Production Methods
While specific industrial production methods for N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Condensation Reactions: The hydrazone moiety can participate in condensation reactions with aldehydes or ketones to form new hydrazone derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, leading to the formation of different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of acid or base catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylidene derivatives, while condensation reactions can produce new hydrazone compounds.
Applications De Recherche Scientifique
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with essential cellular processes. Similarly, its anticancer activity could be related to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide can be compared with other similar compounds, such as:
N’-(2-Chlorobenzylidene)cyclohexanecarbohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-(2-Methoxybenzylidene)cyclohexanecarbohydrazide: Contains a methoxy group instead of bromine.
N’-(2,4-Dichlorobenzylidene)cyclohexanecarbohydrazide: Contains two chlorine atoms at different positions on the benzylidene group.
The uniqueness of N’-(2-Bromobenzylidene)cyclohexanecarbohydrazide lies in its specific bromine substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
477733-34-9 |
|---|---|
Formule moléculaire |
C14H17BrN2O |
Poids moléculaire |
309.20 g/mol |
Nom IUPAC |
N-[(E)-(2-bromophenyl)methylideneamino]cyclohexanecarboxamide |
InChI |
InChI=1S/C14H17BrN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,17,18)/b16-10+ |
Clé InChI |
AEPVTHYOLAHUJI-MHWRWJLKSA-N |
SMILES isomérique |
C1CCC(CC1)C(=O)N/N=C/C2=CC=CC=C2Br |
SMILES canonique |
C1CCC(CC1)C(=O)NN=CC2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


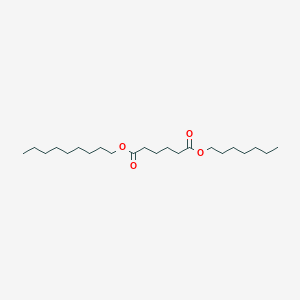
![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)

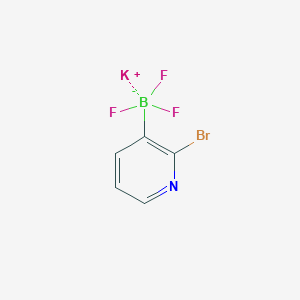

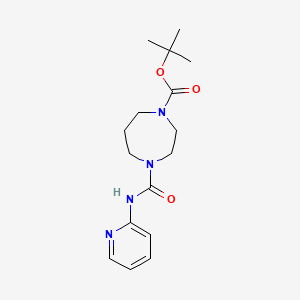
![4-[4-(4-bromophenyl)-5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12054055.png)
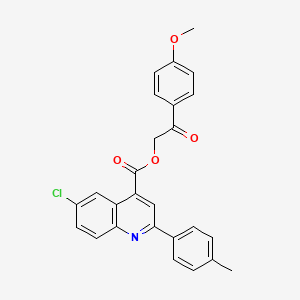
![Iodo[4,5-bis(diphenylphosphino)-9,9-dimethylxanthene]copper(I)](/img/structure/B12054061.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12054067.png)
![4-(2,4-dimethylbenzyl)-N-[(3-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B12054073.png)
![1,3-Bis[(1S)-2,2-dimethyl-1-(1-naphthyl)propyl]imidazolinium iodide](/img/structure/B12054080.png)
